molecular formula C10H11N B13562364 1-(1-Isocyanoethyl)-2-methylbenzene CAS No. 1041635-05-5

1-(1-Isocyanoethyl)-2-methylbenzene

Cat. No.: B13562364
CAS No.: 1041635-05-5
M. Wt: 145.20 g/mol
InChI Key: MJUWCELFQSHTGT-UHFFFAOYSA-N
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Description

1-(1-Isocyanoethyl)-2-methylbenzene is an organic compound characterized by the presence of an isocyanide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Isocyanoethyl)-2-methylbenzene typically involves the reaction of 2-methylbenzylamine with chloroform and a strong base such as potassium tert-butoxide (t-BuOK) in a solvent mixture of dichloromethane and tert-butanol. The reaction proceeds through the formation of an intermediate formamide, which is then dehydrated to yield the isocyanide product .

Industrial Production Methods: This includes using safer alternatives to traditional dehydrating agents like phosphorus oxychloride (POCl3) or triphosgene .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Isocyanoethyl)-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The isocyanide group can be oxidized to form corresponding isocyanates.

    Reduction: Reduction reactions can convert the isocyanide group to primary amines.

    Substitution: The isocyanide group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyanide group under mild conditions.

Major Products Formed:

    Oxidation: Isocyanates.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Isocyanoethyl)-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Isocyanoethyl)-2-methylbenzene involves its ability to act as a nucleophile, electrophile, or radical in various chemical reactions. The isocyanide group, with its unique electronic structure, allows the compound to participate in diverse reaction pathways. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .

Comparison with Similar Compounds

  • 1-Isocyanoethylbenzene
  • 2-Isocyanoethylbenzene
  • 1-Isocyanoethyladamantane

Comparison: 1-(1-Isocyanoethyl)-2-methylbenzene is unique due to the presence of a methyl group on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to other isocyanides, it may exhibit different physical and chemical properties, such as solubility and boiling point, which can affect its applications in synthesis and research .

Properties

CAS No.

1041635-05-5

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

1-(1-isocyanoethyl)-2-methylbenzene

InChI

InChI=1S/C10H11N/c1-8-6-4-5-7-10(8)9(2)11-3/h4-7,9H,1-2H3

InChI Key

MJUWCELFQSHTGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)[N+]#[C-]

Origin of Product

United States

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